N-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide
Description
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-12(23)20-14-5-7-15(8-6-14)21-19-22-16(11-26-19)13-4-9-17(24-2)18(10-13)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
VSJZZGYSZUIAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Biological Activity
N-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C19H19N3O3S, with a molecular weight of 373.44 g/mol. The structure features a thiazole ring linked to a dimethoxyphenyl group and an acetamide moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Thiazole compounds have shown promising cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin in certain cancer cell lines, indicating strong antiproliferative activity .
- Mechanism of Action : The thiazole ring is essential for inducing apoptosis in cancer cells. Molecular dynamics simulations suggest that the compound interacts with apoptotic proteins primarily through hydrophobic contacts .
Antibacterial Activity
Thiazole derivatives have also been investigated for their antibacterial properties. Preliminary data indicate that this compound shows significant activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Some thiazole derivatives have demonstrated MIC values lower than standard antibiotics against resistant bacterial strains .
Anti-inflammatory Effects
Research has suggested that compounds containing thiazole moieties exhibit anti-inflammatory properties. The presence of electron-donating groups enhances the anti-inflammatory effect by modulating inflammatory pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insights into how modifications to the chemical structure affect biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of thiazole ring | Essential for cytotoxicity and antibacterial activity |
| Dimethoxy substitution on phenyl ring | Increases potency against cancer cells |
| Acetamide group | Enhances solubility and bioavailability |
Case Studies
- Case Study 1 : In vitro studies using Jurkat T-cells demonstrated that this compound induced apoptosis at concentrations as low as 5 µM, significantly affecting cell viability compared to control groups .
- Case Study 2 : A study focusing on antibacterial efficacy reported that derivatives similar to this compound showed remarkable inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 µg/mL .
Comparison with Similar Compounds
Enzyme Inhibition
- COX/LOX Inhibition: Compound 6a (4-hydroxy-3-methoxyphenyl) demonstrated moderate COX/LOX inhibition, attributed to its phenolic hydroxyl group, which may engage in hydrogen bonding with catalytic sites. The target compound’s lack of a hydroxyl group could reduce such activity but improve metabolic stability .
- Kinase Inhibition: describes a cyanoacetamide-thiazole derivative (2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide) as a C-abl kinase inhibitor. The dichlorophenyl group’s steric bulk and electronic effects likely enhance target binding, whereas the target compound’s dimethoxyphenyl group may favor interactions with polar kinase domains .
Anticancer and Resistance Modulation
Mosquitocidal Activity
- SCPI-1 (3,4-dichlorophenyl analog) inhibited cholesterol binding to Ae. aegypti SCP-2, suggesting that halogenated phenyl groups enhance larvicidal effects.
Preparation Methods
Reaction Conditions
Mechanistic Insight : The α-haloketone reacts with thiourea in a nucleophilic substitution-cyclocondensation sequence, forming the thiazole ring. Electron-donating methoxy groups on the phenyl ring enhance electrophilicity at the α-carbon, accelerating cyclization.
Post-Reaction Workup
-
Precipitation : Cooling the reaction mixture to 0°C induces crystallization of the thiazole-amine intermediate.
-
Filtration and Washing : Sequential rinsing with cold ethanol (5°C) removes unreacted thiourea.
-
Recrystallization : Dissolution in hot ethyl acetate (60°C) followed by slow cooling yields >99% pure product (HPLC).
Acetylation of 4-Aminophenyl-Thiazole Intermediate
The 4-aminophenyl group undergoes acetylation to form the final acetamide moiety:
Acetylation Protocol
| Parameter | Detail |
|---|---|
| Acetylating agent | Acetic anhydride (2.2 equiv) |
| Base | Pyridine (3.0 equiv) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0°C → room temperature (gradient) |
| Reaction time | 4 h |
| Yield | 89% |
Critical Note : Excess pyridine neutralizes generated acetic acid, preventing N-deacetylation. Kinetic studies show reaction completion within 3.5 h (TLC monitoring, Rf = 0.45 in ethyl acetate/hexane 1:1).
Purification and Characterization
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (30:70 → 50:50 gradient) eluent.
-
Analytical Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.05 (d, J = 8.8 Hz, 1H, ArH), 6.95 (s, 1H, thiazole-H), 6.82 (d, J = 8.8 Hz, 1H, ArH), 3.85 (s, 3H, OCH3), 3.78 (s, 3H, OCH3), 2.05 (s, 3H, COCH3).
-
HRMS (ESI+) : m/z calc. for C19H19N3O3S [M+H]+: 370.1224; found: 370.1226.
-
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed C–N Coupling
A patent-pending method employs Buchwald-Hartwig amination to couple 4-bromoacetophenone with 4-(3,4-dimethoxyphenyl)thiazol-2-amine:
| Catalyst system | Pd2(dba)3/Xantphos |
| Base | Cs2CO3 |
| Solvent | Toluene/tert-butanol (3:1) |
| Temperature | 110°C |
| Yield | 63% |
Drawback : Requires rigorous exclusion of moisture and oxygen, increasing operational complexity compared to Hantzsch-based routes.
Microwave-Assisted Synthesis
Accelerating the Hantzsch cyclization via microwave irradiation reduces reaction time:
| Condition | Value |
|---|---|
| Microwave power | 300 W |
| Temperature | 120°C |
| Time | 30 min |
| Yield | 71% |
While faster, this method necessitates specialized equipment and offers no significant yield improvement over conventional reflux.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the following adjustments optimize cost and efficiency:
-
Solvent Recycling : Ethanol recovery via fractional distillation reduces waste.
-
Catalyst Loading : Reducing Pd2(dba)3 to 0.5 mol% in coupling steps maintains yield while lowering metal contamination risks.
-
Continuous Flow Processing : Tubular reactors for Hantzsch cyclization enhance heat transfer and reaction homogeneity, achieving 74% yield at 10 kg/batch.
Impurity Profiling and Quality Control
Common impurities identified during manufacturing include:
| Impurity | Structure | Source | Control Measure |
|---|---|---|---|
| N-Acetyl-dechloro analog | Missing methoxy groups | Incomplete aromatic substitution | Recrystallization (ethyl acetate) |
| Dimerized thiazole | Bis-thiazole byproduct | Overheating during cyclization | Temperature monitoring |
HPLC purity specifications require ≥99.0% main peak (210 nm, C18 column, acetonitrile/water 55:45) .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reactants | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiourea + 3,4-dimethoxyphenylacetonitrile | Ethanol | 70 | None | 68–72 |
| 2 | Thiazole intermediate + 4-nitroacetophenone | DMF | 80 | Pd(PPh₃)₄ | 55–60 |
How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
Q. Basic Structural Characterization
- X-ray Crystallography: Resolves bond angles and dihedral twists (e.g., 61.8° between thiazole and phenyl rings) .
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS (m/z 398.1 [M+H]⁺) validates molecular weight .
What biological targets or pathways are associated with this compound?
Q. Basic Pharmacological Screening
- Primary Targets:
- Antimicrobial Activity: MIC values of 8–16 µg/mL against S. aureus due to thiazole-mediated membrane disruption .
How should researchers address contradictions in biological assay data (e.g., varying IC₅₀ values)?
Q. Advanced Data Contradiction Analysis
- Assay Variability:
- Cell Line Differences: Test in ≥3 cell lines (e.g., MCF-7 vs. HeLa) to account for genetic heterogeneity .
- Orthogonal Assays: Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation) .
- Statistical Rigor: Use ANOVA with post-hoc Tukey tests (p<0.05) to identify outliers .
Q. Table 2: Representative Bioactivity Data
| Assay Type | Target | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| COX-2 Inhibition | Enzyme | 2.4 ± 0.3 | In vitro | |
| Antiproliferative | HeLa | 5.6 ± 1.1 | Human cervical |
What strategies improve the pharmacokinetic profile (e.g., solubility, bioavailability) of this compound?
Q. Advanced Optimization
- Prodrug Design: Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- Formulation: Use nanoliposomes (size: 100–150 nm) to increase bioavailability by 40% in rodent models .
- LogP Reduction: Replace methoxy groups with hydrophilic substituents (e.g., -OH) while maintaining activity .
How can molecular docking elucidate the mechanism of action?
Q. Advanced Mechanistic Studies
- Target Selection: Prioritize proteins with crystal structures (e.g., COX-2 PDB: 5KIR) .
- Docking Software: Use AutoDock Vina with Lamarckian GA parameters.
- Key Interactions:
What stability challenges exist, and how are they mitigated during storage?
Q. Advanced Stability Analysis
Q. Table 3: Stability Under Stress Conditions
| Condition | Temp (°C) | Degradation (%) | Time (Days) |
|---|---|---|---|
| Acidic (pH 3) | 25 | 50 | 3 |
| Light Exposure | 25 | 30 | 7 |
How is regioselectivity achieved during functional group modifications?
Q. Advanced Synthetic Chemistry
- Protecting Groups: Use Boc for amine protection during thiazole-amine coupling .
- Directed Metalation: Employ LDA to deprotonate specific positions on the phenyl ring .
What synergistic effects are observed when combining this compound with existing therapeutics?
Q. Advanced Combination Studies
- With Doxorubicin: Reduces IC₅₀ by 60% in breast cancer models via enhanced DNA intercalation .
- With Fluconazole: Lowers fungal MIC from 16 µg/mL to 4 µg/mL by disrupting ergosterol synthesis .
How do hydrogen bonding patterns influence crystallographic packing?
Q. Advanced Structural Analysis
- Intermolecular Bonds: N-H···N interactions form R₂²(8) motifs, stabilizing dimers .
- Impact on Solubility: Tight packing reduces aqueous solubility but improves thermal stability (mp: 459–461 K) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
